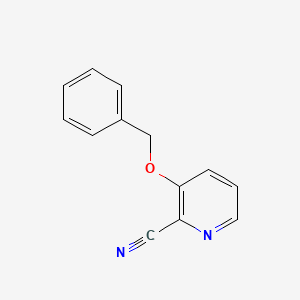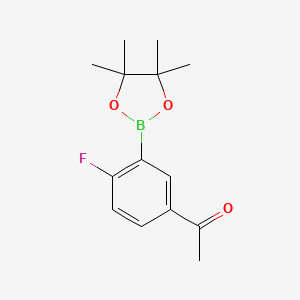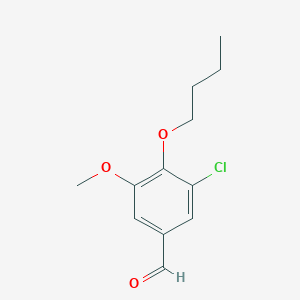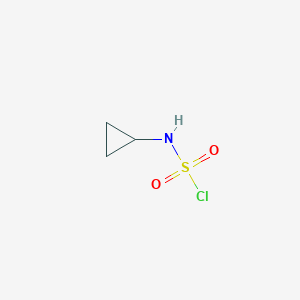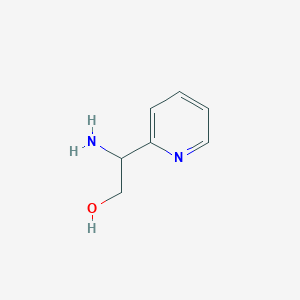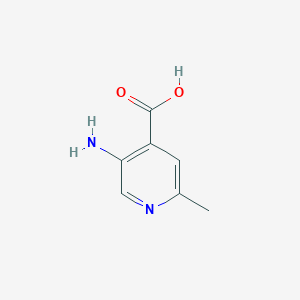
5-Amino-2-methylisonicotinic acid
Overview
Description
5-Amino-2-methylisonicotinic acid is a chemical compound with the molecular formula C7H8N2O2 . It has an average mass of 152.151 Da and a monoisotopic mass of 152.058578 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,8H2,1H3,(H,10,11). The InChI key is BXOBZGPEZABVEA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 152.15 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Neurochemistry and Brain Function
Research into the serotonergic system of the brain, utilizing analogs of tryptophan like α-Methyl-L-tryptophan (α-MTrp), provides insights into the brain's serotonin (5-HT) synthesis rates. This is significant for understanding various neuropsychiatric disorders and the effects of drugs on brain chemistry. The trapping of labeled α-MTrp in brain tissue offers a method for studying 5-HT synthesis, with implications for both animal models and human subjects, highlighting a critical area of neurochemical research that indirectly relates to compounds like 5-Amino-2-methylisonicotinic acid through the broader study of amino acids and neurotransmitter synthesis (Diksic & Young, 2001).
Photodynamic Therapy in Dermatology
The application of photodynamic therapy (PDT) in dermatology, using 5-aminolevulinic acid (a related compound), highlights the therapeutic potential against a range of cutaneous conditions. This includes actinic keratoses, with the process involving activation of a photosensitizing drug by light to cause selective cytotoxic damage. The favorable outcomes from PDT, such as non-invasiveness, quick recovery, and excellent cosmetic results, underscore the versatility and efficacy of utilizing certain amino acids and their derivatives in medical treatments (Lee & Baron, 2011).
Antimicrobial Applications in Endodontics
The use of 5-aminolevulinic acid in combination with red LED light in endodontic treatment illustrates a novel antimicrobial strategy. The significant reduction of bacterial count during treatments points to the effectiveness of this approach, offering a quick and resistance-free method to support endodontic procedures. This application underlines the potential of compounds like this compound in enhancing therapeutic outcomes through photodynamic therapy (D’Ercole et al., 2022).
Enhancing Surgical Outcomes with Fluorescence Guidance
The use of 5-aminolevulinic acid-induced protoporphyrin IX for fluorescence guidance in surgery, especially for meningiomas, demonstrates the compound's utility in improving surgical precision and outcomes. This technique, by helping to visualize malignant tissue, allows for more effective resections, showcasing the role of related compounds in surgical advancements (Valdes et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-amino-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBZGPEZABVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625776 | |
| Record name | 5-Amino-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88482-17-1 | |
| Record name | 5-Amino-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


